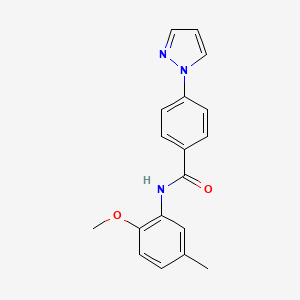![molecular formula C20H23F4NO2 B4387186 N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4387186.png)
N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as AEB-071, is a selective protein kinase C inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide selectively inhibits protein kinase C (PKC) activity, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is also known to play a critical role in the activation of immune cells, making it an attractive target for the treatment of autoimmune disorders. N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide binds to the regulatory domain of PKC, preventing its activation and downstream signaling.
Biochemical and physiological effects:
N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to reduce inflammation and cytokine production in animal models of psoriasis and rheumatoid arthritis. In cancer, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In infectious diseases, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to inhibit viral replication and reduce viral load in animal models of hepatitis C virus and human cytomegalovirus.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments, including its selectivity for PKC and its well-characterized mechanism of action. However, its relatively low solubility in water and limited stability in solution may present challenges for some experiments. Additionally, the high cost of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide may limit its use in some labs.
Orientations Futures
There are several potential future directions for the study of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide. Another area of interest is the exploration of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide in combination with other therapies for the treatment of autoimmune disorders, cancer, and infectious diseases. Additionally, the use of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide as a tool for studying PKC signaling in various cellular processes may provide new insights into the role of PKC in disease pathogenesis.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and infectious diseases. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has shown promising results in preclinical studies for the treatment of psoriasis, multiple sclerosis, and rheumatoid arthritis. In cancer, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, pancreatic cancer, and melanoma. In infectious diseases, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has demonstrated antiviral activity against hepatitis C virus and human cytomegalovirus.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F4NO2/c1-9(20-6-10-3-11(7-20)5-12(4-10)8-20)25-19(26)13-14(21)16(23)18(27-2)17(24)15(13)22/h9-12H,3-8H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIBJWHASAPCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(diethylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B4387103.png)

![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4387118.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4387122.png)
![N-isopropyl-3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4387126.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4387133.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-6-phenyl-1,2,4-triazine](/img/structure/B4387141.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4387144.png)

![N-[3-(allyloxy)phenyl]-3-nitrobenzamide](/img/structure/B4387164.png)
![2-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387183.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4387197.png)
![7-(3-chlorophenyl)-2-[(3-isopropoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387215.png)